molecular formula C18H19N3OS B2823425 (Z)-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile CAS No. 1164538-74-2

(Z)-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile

Cat. No.: B2823425
CAS No.: 1164538-74-2
M. Wt: 325.43
InChI Key: KHYZCHKQJMVAGA-VLGSPTGOSA-N
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Description

(Z)-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile is a synthetic organic compound characterized by its unique thiazole and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Ylidene Formation: The thiazole derivative is then reacted with an appropriate aldehyde or ketone to form the ylidene moiety.

    Piperidine Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (Z)-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure may allow for the development of new drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (Z)-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)-3-oxo-3-(morpholin-1-yl)propanenitrile
  • (Z)-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)-3-oxo-3-(pyrrolidin-1-yl)propanenitrile

Uniqueness

The uniqueness of (Z)-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(2Z)-2-(4-methyl-3-phenyl-1,3-thiazol-2-ylidene)-3-oxo-3-piperidin-1-ylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-14-13-23-18(21(14)15-8-4-2-5-9-15)16(12-19)17(22)20-10-6-3-7-11-20/h2,4-5,8-9,13H,3,6-7,10-11H2,1H3/b18-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYZCHKQJMVAGA-VLGSPTGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C(C#N)C(=O)N2CCCCC2)N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CS/C(=C(/C#N)\C(=O)N2CCCCC2)/N1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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